
Phenyl 8-quinolyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 8-quinolyl phosphate is an organic compound that combines the structural features of phenyl phosphate and 8-quinoline. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is characterized by the presence of a phosphate group attached to a phenyl ring, which is further connected to an 8-quinolyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phenyl 8-quinolyl phosphate typically involves the phosphorylation of 8-hydroxyquinoline with phenyl phosphate. One common method includes the reaction of 8-hydroxyquinoline with phenyl dichlorophosphate in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl 8-quinolyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The phosphate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Phenyl 8-quinolyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological phosphate transfer reactions.
Mécanisme D'action
The mechanism of action of phenyl 8-quinolyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphate group can mimic the natural phosphate substrates of enzymes, allowing the compound to act as an inhibitor or activator. The quinoline moiety can interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Phenyl 8-quinolyl phosphate can be compared with other similar compounds, such as:
Phenyl phosphate: Lacks the quinoline moiety, resulting in different chemical properties and applications.
8-Quinolyl phosphate: Lacks the phenyl group, leading to variations in reactivity and biological activity.
Phenyl 8-quinolyl phosphonate:
Uniqueness: this compound is unique due to the combination of the phenyl and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C15H12NO4P |
|---|---|
Poids moléculaire |
301.23 g/mol |
Nom IUPAC |
phenyl quinolin-8-yl hydrogen phosphate |
InChI |
InChI=1S/C15H12NO4P/c17-21(18,19-13-8-2-1-3-9-13)20-14-10-4-6-12-7-5-11-16-15(12)14/h1-11H,(H,17,18) |
Clé InChI |
MZQMJIBLIRONJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


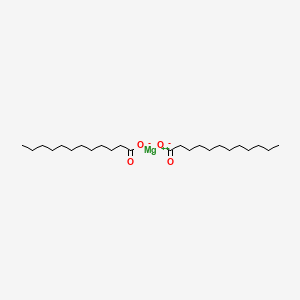
![N-(2,1,3-benzothiadiazol-4-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B13824446.png)
![3-(3,4-Dichlorophenyl)-1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(furan-2-ylmethyl)urea](/img/structure/B13824447.png)
![(4S)-3-[3-[3-(dibenzylamino)phenyl]pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13824455.png)
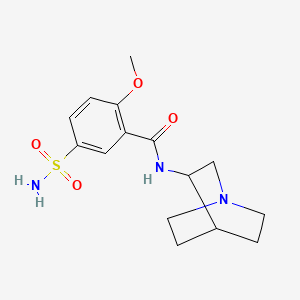
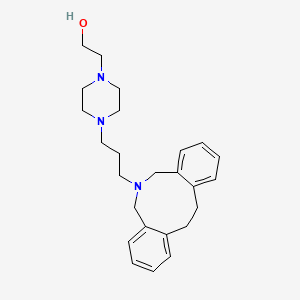
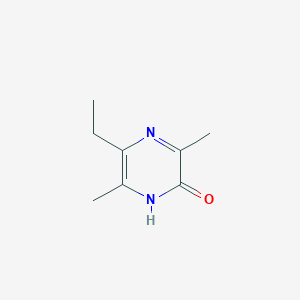
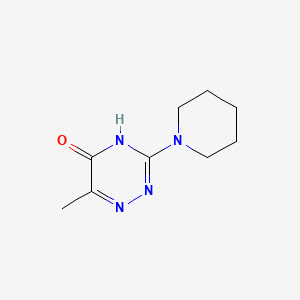
![methyl N-(4-{[(2-bromophenyl)carbonyl]amino}butanoyl)leucinate](/img/structure/B13824481.png)
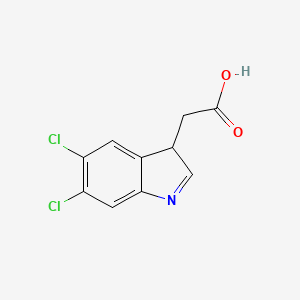
![1-(3,4-dimethoxyphenyl)-3-{[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]amino}propan-1-one](/img/structure/B13824495.png)
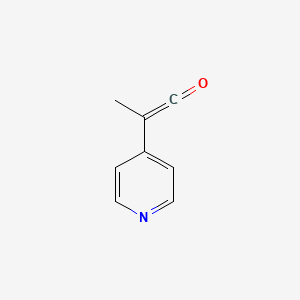
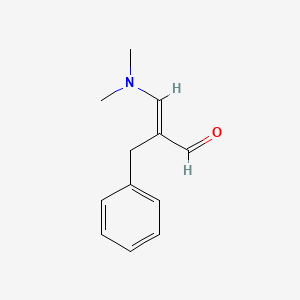
![7-(3-Fluorophenyl)-5-(4-methoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B13824529.png)
